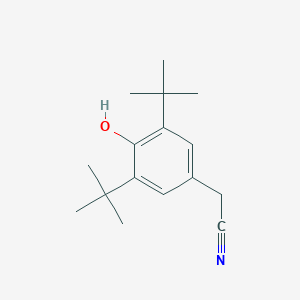

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Description

BenchChem offers high-quality 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQZSRGZHCDMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346841 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-07-0 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile (CAS 1611-07-0)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, a sterically hindered phenolic compound with significant applications as a polymer antioxidant and a versatile chemical intermediate. We will delve into its core properties, synthesis, reactivity, and established applications, offering field-proven insights into its utility.

Molecular Profile and Physicochemical Properties

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, also known as (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile, is an organic compound characterized by a central phenol ring substituted with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group, and an acetonitrile group at the para position. This specific arrangement imparts a unique combination of steric hindrance, reactivity, and stability. The bulky tert-butyl groups provide significant thermal stability and sterically protect the phenolic hydroxyl group, which is crucial for its primary function as a free radical scavenger. The acetonitrile moiety serves as a reactive handle for further organic synthesis.

Table 1: Physicochemical and Computational Data for CAS 1611-07-0

| Property | Value | Source(s) |

| CAS Number | 1611-07-0 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃NO | [3][4] |

| Molecular Weight | 245.36 g/mol | [3][4] |

| Melting Point | 108-111 °C | |

| Appearance | Solid, Powder | |

| Purity | ≥98% (Typical) | [3] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | [3] |

| LogP (Computed) | 4.05328 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis Protocol: Cyanation of a Hindered Phenolic Alcohol

The synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is effectively achieved through the nucleophilic substitution of the corresponding benzyl alcohol, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This process leverages the reactivity of the benzylic hydroxyl group, converting it to a nitrile. A robust and scalable method involves the reaction with an alkali metal cyanide, such as potassium cyanide, often in the presence of a catalyst in a polar solvent system.[5]

The choice of a polar, non-reactive solvent is critical for facilitating the reaction between the organic substrate and the inorganic cyanide salt. The addition of a catalyst like potassium iodide can enhance the reaction rate.

Experimental Protocol

The following protocol is adapted from established procedures for the cyanation of hydroxybenzyl alcohols.

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzyl alcohol

-

Potassium cyanide (KCN)

-

Potassium iodide (KI)

-

Acetone

-

Water

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 13.0 g (0.20 mole) of potassium cyanide and 2.0 g (0.014 mole) of potassium iodide in 70 mL of water.

-

Solvent Addition: Add 20 mL of acetone to the aqueous solution and stir rapidly to create an interdispersed two-phase system.

-

Substrate Addition: In a separate flask, dissolve 23.6 g (0.10 mole) of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in 150 mL of acetone.

-

Reaction Execution: Add the solution of the benzyl alcohol dropwise to the rapidly stirred cyanide solution over approximately 30 minutes. The mixture will typically change color, progressing from yellow to bluish-purple.

-

Reflux: Heat the reaction mixture to reflux (approximately 62 °C) and maintain stirring for 6 hours.

-

Work-up and Isolation: After the reflux period, pour the reaction mixture into 1 liter of ice water with rapid stirring to precipitate the product.

-

Purification: Filter the solidified product. Triturate the filter cake with 100 mL of warm water, filter again, and wash the cake thoroughly to remove any residual cyanide.

-

Drying and Final Purification: Dry the product in a vacuum oven at 40 °C. For further purification, the crude product can be triturated with hot petroleum ether, filtered, washed with cold petroleum ether, and dried to yield (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile.

Yield: This procedure can be expected to yield approximately 20.7 grams (84% yield) of the target compound with a melting point of 108-111 °C.

Caption: Synthesis workflow for 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile.

Reactivity and Antioxidant Mechanism

The primary utility of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile in industrial applications stems from its function as a hindered phenolic antioxidant . This class of compounds is essential for the stabilization of polymeric materials, such as polyolefins (polypropylene and polyethylene), by inhibiting oxidative degradation.[6][7]

Polymer degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This process generates highly reactive peroxy radicals (ROO•) that propagate the degradation by abstracting hydrogen atoms from the polymer backbone, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.[7]

Hindered phenols act as primary antioxidants or chain-breaking antioxidants by intercepting these peroxy radicals.[7] The mechanism proceeds as follows:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a peroxy radical (ROO•). This neutralizes the highly reactive radical, converting it into a stable hydroperoxide (ROOH).

-

Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxyl radical. Due to the steric hindrance provided by the two ortho tert-butyl groups and resonance delocalization into the aromatic ring, this phenoxyl radical is exceptionally stable and unreactive. It does not initiate new oxidation chains.

-

Termination: The stabilized phenoxyl radical can further react with another peroxy radical to form a non-radical species, effectively terminating the chain reaction.

The bulky tert-butyl groups are critical; they prevent the phenoxyl radical from undergoing undesirable side reactions while allowing it to effectively scavenge small, reactive free radicals.[6]

Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.

Applications in Polymer Stabilization

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile and related hindered phenols are indispensable additives in the plastics industry. Their high efficacy and stability make them suitable for protecting polymers during high-temperature processing (like extrusion and molding) and for ensuring long-term thermal stability during the service life of the final product.[6][8]

Key benefits in polymer applications include:

-

Enhanced Thermal Stability: Protects polymers from degradation at elevated processing temperatures, preserving melt flow properties and preventing chain scission.

-

Extended Service Life: By inhibiting oxidative breakdown, it significantly increases the operational lifespan of polymer products exposed to heat and oxygen.

-

Color Retention: Helps maintain the original color of the polymer by preventing the formation of chromophoric degradation by-products that lead to yellowing.

For optimal performance, hindered phenols are often used in synergistic blends with secondary antioxidants , such as phosphites or thioethers.[8] While the hindered phenol scavenges free radicals, the secondary antioxidant decomposes the stable hydroperoxides (ROOH) formed during the process into non-radical, stable products, preventing them from later breaking down and forming new radicals.[7]

Spectroscopic Characterization Profile

-

¹H NMR:

-

A singlet integrating to 18H in the ~1.4 ppm region, corresponding to the magnetically equivalent protons of the two tert-butyl groups.[9]

-

A singlet integrating to 2H in the aromatic region (~7.0-7.2 ppm), corresponding to the two protons on the phenyl ring.

-

A singlet integrating to 2H (~3.6-3.7 ppm) for the benzylic methylene (-CH₂CN) protons.

-

A broad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration (~5.0 ppm).[9]

-

-

¹³C NMR:

-

Signals for the quaternary carbons of the tert-butyl groups (~34 ppm) and the methyl carbons (~30 ppm).

-

A signal for the methylene carbon of the acetonitrile group (~20-25 ppm).

-

A signal for the nitrile carbon (-C≡N) in the 117-120 ppm range.

-

Multiple signals in the aromatic region (120-155 ppm) corresponding to the substituted phenyl ring carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad, characteristic O-H stretching band in the region of 3200-3600 cm⁻¹ for the hydrogen-bonded phenolic hydroxyl group.[10][11]

-

A weak to medium, sharp C≡N stretching band around 2210-2260 cm⁻¹.[11]

-

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹.[12]

-

C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region.[12]

-

Safety and Handling

As a fine chemical, 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile requires careful handling in a laboratory or industrial setting. The following information is a summary of typical GHS classifications and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[1][2]

-

Hazard Classification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin, eye, and respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If dust generation is significant, a NIOSH-approved respirator may be necessary.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

-

Sciencemadness.org. (n.d.). Preparation of Cyanoalkylated Phenols. Retrieved from Sciencemadness.org. [Link]

- Google Patents. (1976). Process for the preparation of hydroxyphenylacetonitriles. (U.S.

-

SpectraBase. (n.d.). (3,5-Ditert-butyl-4-hydroxyphenyl)acetonitrile Spectrum. Wiley Science Solutions. [Link]

-

ResearchGate. (n.d.). Procedure for synthesis of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide. [Link]

-

Alpha-Plast. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). FT-IR (a) and ¹H NMR (b) spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. [Link]

-

ACP Plastics. (n.d.). Polypropylene Safety Data Sheet. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

3V Sigma USA. (2025). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. (n.d.). 3-(3,5-Di-tertbutyl-4-hydroxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one - 13C NMR. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

Advanced Petrochemical Company. (2016). SAFETY DATA SHEET Polypropylene (PP). [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

-

Braskem. (2017). SAFETY DATA SHEET Polypropylene. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE | CAS: 1611-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 6. specialchem.com [specialchem.com]

- 7. 3vsigmausa.com [3vsigmausa.com]

- 8. alpha-plast.com.ua [alpha-plast.com.ua]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Foreword: Proactive Stability as a Cornerstone of Development

In the landscape of pharmaceutical research and drug development, the physical and chemical stability of molecular entities is not merely a checkbox for regulatory compliance; it is the bedrock upon which successful formulation, efficacy, and safety are built. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's behavior under stress is paramount. This guide provides an in-depth technical exploration of the thermal stability and degradation profile of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, a sterically hindered phenolic compound. While direct, extensive literature on this specific molecule is nascent, this paper leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds—most notably Butylated Hydroxytoluene (BHT)—to construct a robust and predictive stability profile. The methodologies and mechanistic insights presented herein are designed to empower researchers to anticipate challenges, design intelligent stability studies, and ensure the integrity of their work from the bench to clinical application.

Molecular Overview and Physicochemical Properties

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile belongs to the class of sterically hindered phenols, compounds renowned for their antioxidant properties.[1][2] The defining features of this molecule are the phenolic hydroxyl (-OH) group, which is the primary site of antioxidant activity, and the two bulky tert-butyl groups in the ortho positions. These groups create significant steric hindrance, which modulates the reactivity of the hydroxyl group and enhances the stability of the resulting phenoxy radical.[1][3] The acetonitrile moiety introduces a polar, reactive functional group that may influence the molecule's degradation pathways and solubility characteristics.

A foundational understanding begins with its basic physicochemical properties, summarized below.

| Property | Value | Source |

| CAS Number | 1611-07-0 | [4][5][6][7] |

| Molecular Formula | C₁₆H₂₃NO | [5][8][9] |

| Molecular Weight | 245.36 g/mol | [5][8][9] |

| IUPAC Name | 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile | [5] |

| Appearance | White to off-white solid (typical) | N/A |

Thermal Stability Analysis: A Multi-Technique Approach

Assessing thermal stability requires a multi-faceted experimental approach. No single technique provides a complete picture. Instead, we integrate data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand the material's bulk thermal behavior.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a compound like 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, the primary goal of TGA is to determine the onset temperature of thermal decomposition (Tonset). This is the temperature at which the molecule begins to break down into volatile fragments, resulting in mass loss. We typically run this analysis under an inert nitrogen atmosphere to isolate thermal degradation from thermo-oxidative degradation. A high Tonset is indicative of good thermal stability. Based on data for similar hindered phenols, significant decomposition is expected to begin well above 200°C.[10][11]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a crystalline solid, the DSC thermogram will first show a sharp endothermic peak corresponding to the melting point (Tm). This is a critical quality attribute. Following the melt, the absence of a strong exothermic peak under a nitrogen atmosphere would suggest that the compound does not undergo hazardous, self-accelerating decomposition immediately upon melting.[12] Comparing DSC runs in nitrogen versus an oxidative atmosphere (air or oxygen) can reveal the compound's susceptibility to oxidation.

The following diagram illustrates the logical workflow for this primary thermal characterization.

Caption: Workflow for primary thermal analysis using TGA and DSC.

Degradation Profile and Proposed Mechanistic Pathway

Forced degradation, or stress testing, is essential for identifying likely degradation products and elucidating degradation pathways.[13][14] This knowledge is critical for developing stability-indicating analytical methods.[14][15]

The Role of the Phenoxy Radical

The antioxidant mechanism of hindered phenols is the key to understanding their degradation. The process begins with the donation of the phenolic hydrogen atom to a radical species (R•), terminating a radical chain reaction.[1] This creates a resonance-stabilized phenoxy radical.

RO₂• + ArOH → ROOH + ArO•[1]

This ArO• radical is the central intermediate in the degradation cascade. Its stability, conferred by the tert-butyl groups, allows it to persist and undergo further reactions.[1]

Proposed Degradation Pathway

Drawing parallels from the well-documented degradation of BHT, we can propose a primary degradation pathway for 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile under thermal and/or oxidative stress.[12][16][17]

-

Phenoxy Radical Formation: The initial step is the abstraction of the phenolic hydrogen to form the stabilized phenoxy radical.

-

Quinone Methide Formation: The phenoxy radical can rearrange, leading to the formation of a quinone methide structure. This is a common pathway for phenolic compounds with a benzylic substituent.

-

Oxidation to Benzaldehyde and Benzoic Acid Derivatives: The benzylic carbon of the acetonitrile group is susceptible to oxidation. This can lead to the formation of the corresponding benzaldehyde (3,5-di-tert-butyl-4-hydroxy-α-cyanobenzaldehyde) and, upon further oxidation, the benzoic acid derivative.

-

Side-Chain Elimination (Dealkylation): At higher temperatures, cleavage of the bulky tert-butyl groups can occur, leading to the formation of isobutene gas and less substituted phenolic structures.[1][16]

-

Dimerization: Phenoxy radicals can couple to form C-C or C-O-C linked dimers, which are often observed as higher molecular weight impurities.[18]

This proposed pathway is visualized below.

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE | 1611-07-0 [chemicalbook.com]

- 5. 2-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ACETONITRILE | CAS 1611-07-0 [matrix-fine-chemicals.com]

- 6. 1611-07-0 Cas No. | 3,5-Bis(tert-butyl)-4-hydroxyphenylacetonitrile | Apollo [store.apolloscientific.co.uk]

- 7. CAS No.1611-07-0,3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE Suppliers [lookchem.com]

- 8. 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE | CAS: 1611-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. onyxipca.com [onyxipca.com]

- 14. ijrpp.com [ijrpp.com]

- 15. forced degradation products: Topics by Science.gov [science.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Action of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile: A Mechanistic Exploration

An In-depth Technical Guide

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to counteract their harmful effects, is a key contributor to the degradation of materials and the pathogenesis of numerous diseases. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged. Among the most effective synthetic antioxidants are the sterically hindered phenols, a class to which 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile belongs.

This technical guide provides a detailed examination of the core mechanisms governing the antioxidant activity of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile. We will explore the structural features that define its efficacy, the chemical kinetics of its radical scavenging process, and the experimental methodologies used to validate its function. This document is intended to serve as a comprehensive resource for professionals engaged in materials science, polymer chemistry, and pharmaceutical development.

Core Antioxidant Mechanism: A Tale of Donation and Stabilization

The remarkable antioxidant capability of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is not the result of a single molecular feature, but rather a synergistic interplay between its phenolic hydroxyl group and the bulky substituents on the aromatic ring. The mechanism is primarily one of radical scavenging through hydrogen atom transfer (HAT).[1][2]

Pillar 1: The Phenolic Hydroxyl Group - The Hydrogen Donor

The cornerstone of the antioxidant action is the phenolic hydroxyl (-OH) group.[2][3] This functional group serves as a ready donor of a hydrogen atom to neutralize highly reactive free radicals (represented as R•), which are the primary initiators of oxidative chain reactions.[4] This process, known as Hydrogen Atom Transfer (HAT), is the principal chain-breaking mechanism for phenolic antioxidants.[1][5]

The reaction can be summarized as follows: Ar-OH + R• → Ar-O• + RH

Here, Ar-OH represents the phenolic antioxidant, and R• is a free radical. The antioxidant donates its hydroxyl hydrogen to R•, converting it into a stable, non-radical species (RH) and in the process, the antioxidant itself becomes a phenoxyl radical (Ar-O•). This single act terminates a damaging oxidative cycle.

Pillar 2: Steric Hindrance - The Key to Stability

While hydrogen donation is crucial, the fate of the newly formed phenoxyl radical is equally important. An effective antioxidant must not produce a radical that can initiate a new oxidation chain. This is where the two tert-butyl groups at the ortho-positions (adjacent to the -OH group) become critical.[6][7]

These bulky alkyl groups exert a powerful steric hindrance effect, creating a physical shield around the oxygen atom of the phenoxyl radical.[6] This shielding has two profound consequences:

-

Kinetic Stabilization: The bulky groups make it physically difficult for the phenoxyl radical to react with other molecules, dramatically reducing its reactivity and preventing it from propagating the oxidative chain reaction.[6][7]

-

Radical Termination: The stabilized phenoxyl radical is a poor initiator but can effectively combine with another free radical, leading to the formation of a stable, non-radical product, thereby terminating two radical species.

Furthermore, the phenoxyl radical is stabilized by resonance . The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, spreading the radical character over the molecule and further reducing its reactivity.[3][5] The combination of steric hindrance and resonance stabilization makes hindered phenols like 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile exceptionally effective antioxidants.[8][9]

The Role of the Acetonitrile Moiety

The para-substituted acetonitrile group (-CH₂CN) primarily influences the electronic properties of the molecule. While not directly involved in the hydrogen donation, its electron-withdrawing nature can modulate the bond dissociation enthalpy (BDE) of the phenolic O-H bond. The ease of hydrogen donation is a key factor in antioxidant activity, and substituent groups play a vital role in fine-tuning this property.

Visualization of the Antioxidant Mechanism

The following diagram illustrates the hydrogen atom transfer (HAT) mechanism, which is central to the radical-scavenging activity of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile.

Caption: Hydrogen Atom Transfer (HAT) from the hindered phenol to a free radical.

Experimental Validation: The DPPH Radical Scavenging Assay

To quantify the antioxidant capacity of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method.[10][11]

Principle of the Assay

DPPH is a stable free radical that possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[11][12] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H.[13] This reduction neutralizes the radical and leads to a color change from violet to pale yellow. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[5][11]

Detailed Experimental Protocol

1. Reagents and Materials:

- 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile (Test Compound)

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Butylated Hydroxytoluene (BHT) or Trolox (Positive Control)

- Methanol (Analytical Grade)

- Spectrophotometer capable of reading at 517 nm

- Volumetric flasks, pipettes, and cuvettes

- Aluminum foil

2. Preparation of Solutions:

- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark (wrapped in foil) to prevent degradation.

- Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the test compound in methanol.

- Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control from their respective stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Assay Procedure:

- Pipette 2.0 mL of the 0.1 mM DPPH solution into a series of test tubes.

- Add 2.0 mL of each concentration of the test compound (or positive control) to the respective tubes.

- For the blank control, add 2.0 mL of methanol to 2.0 mL of the DPPH solution.

- Vortex each tube thoroughly.

- Incubate the tubes in the dark at room temperature for 30 minutes.[13]

- After incubation, measure the absorbance of each solution at 517 nm using the spectrophotometer. Use methanol as the reference blank for the instrument.

4. Data Analysis and Calculation:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from a DPPH assay to illustrate the potent activity of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile compared to the well-established antioxidant, BHT.

| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC₅₀ (µg/mL) |

| 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile | 10 | 22.5% | |

| 25 | 48.9% | ~25.5 | |

| 50 | 85.2% | ||

| 100 | 94.1% | ||

| BHT (Positive Control) | 10 | 18.7% | |

| 25 | 41.5% | ~30.1 | |

| 50 | 76.8% | ||

| 100 | 92.5% |

Note: Data are illustrative and intended for representational purposes only.

Conclusion

The antioxidant mechanism of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a textbook example of structure-function relationships in sterically hindered phenols. Its efficacy is rooted in the ability of its phenolic hydroxyl group to readily donate a hydrogen atom, thereby neutralizing destructive free radicals. The crucial element that elevates its performance is the steric hindrance provided by the dual tert-butyl groups, which stabilizes the resulting phenoxyl radical and prevents it from propagating oxidative damage. This dual-action mechanism of hydrogen donation followed by radical stabilization makes it and related compounds highly effective and reliable antioxidants for a wide range of applications, from polymer stabilization to potential therapeutic interventions. The experimental framework provided herein offers a robust and reproducible method for validating and quantifying this essential activity.

References

- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.

- Mechanism of Hindered Phenol Antioxidant. (2024). Vinati Organics.

- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC.

- Mechanisms of action by which phenolic compounds present antioxidant activity. (2025). ResearchGate.

- Unveiling the power of phenols: How they contribute to antioxidant act. (n.d.). Only Plants.

- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI.

- Hindered Phenols | Antioxidants for Plastics. (n.d.). amfine.com.

- Relationship structure-antioxidant activity of hindered phenolic compounds. (n.d.). ResearchGate.

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). NIH.

- Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. (2025). PMC - NIH.

- The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. (n.d.). ResearchGate.

- Hindered phenolic antioxidants for polymer protection. (2022). Disheng Technology.

- Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. (n.d.). NIH.

- Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (n.d.). PMC.

- Understanding the Benefits of Hindered Phenolic Antioxidants. (2025). Unknown Source.

- A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. (n.d.). Benchchem.

- Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). MDPI.

-

Synthesis and antioxidant activity of 3,5-di-tert-butyl-4-hydroxyphenylthiomethyltetraalkylcalix[14]resorcinarenes. (2025). ResearchGate. Retrieved from

- Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. (n.d.). NIH.

- Schematic outline for the synthesis of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. (n.d.). ResearchGate.

- DPPH antioxidant assay revisited. (n.d.). ResearchGate.

- Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). PMC - NIH.

- DPPH Radical Scavenging Assay. (n.d.). MDPI.

- DPPH. (n.d.). MedChemExpress.

- Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central.

- Process for the preparation of hydroxyphenylacetonitriles. (n.d.). Google Patents.

- Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. (2021). PubMed.

- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC - PubMed Central.

- 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol. (n.d.). NIST WebBook.

Sources

- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onlyplants.hr [onlyplants.hr]

- 3. mdpi.com [mdpi.com]

- 4. dishengchemchina.com [dishengchemchina.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Free Radical Scavenging by Hindered Phenols: A Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hindered phenolic compounds represent a cornerstone class of primary antioxidants, indispensable in mitigating oxidative degradation in a vast array of materials, from polymers to biological systems.[1] Their efficacy is rooted in a unique structural design: a hydroxyl group on a benzene ring, sterically shielded by bulky alkyl groups at one or both ortho positions.[2][3] This guide provides an in-depth exploration of the chemical mechanisms underpinning their function. We will dissect the kinetics and thermodynamics of Hydrogen Atom Transfer (HAT), the principal pathway for radical neutralization, and discuss the contributing role of Single Electron Transfer (SET) mechanisms. Furthermore, this paper will elucidate the critical structure-activity relationships that govern antioxidant potency and provide detailed, field-proven protocols for quantifying this activity using standard assays such as DPPH, ABTS, and ORAC. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these powerful molecules protect against oxidative damage.

The Onset of Oxidation: A Free Radical Chain Reaction

Oxidative degradation is a destructive process initiated by free radicals—highly reactive molecules with one or more unpaired electrons.[2] In both industrial materials and biological tissues, this process typically unfolds as a self-propagating chain reaction:

-

Initiation: An initiator (e.g., heat, UV light) causes the formation of an initial free radical (R•).

-

Propagation: This radical reacts with a substrate (e.g., a polymer backbone or an unsaturated lipid, RH) to abstract a hydrogen atom, forming a new radical (R•) and a stable molecule (RH). This new radical can then react with oxygen to form a peroxyl radical (ROO•). The peroxyl radical is highly aggressive and can abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and yet another free radical (R•), thus propagating the chain.[1][4]

-

Termination: The reaction ceases when two radicals combine to form a non-radical species.

Hindered phenols are primary antioxidants that interrupt this cycle during the propagation phase by efficiently neutralizing the key chain-carrying peroxyl radicals.[5][6]

The Primary Scavenging Pathway: Hydrogen Atom Transfer (HAT)

The principal mechanism by which hindered phenols exert their antioxidant effect is Hydrogen Atom Transfer (HAT).[1] In this process, the phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl (-OH) group to a free radical, typically a peroxyl radical (ROO•).

ArOH + ROO• → ArO• + ROOH

This single step terminates the propagation cycle by converting the highly reactive peroxyl radical into a more stable hydroperoxide.[4] The success of this mechanism hinges on two critical features of the hindered phenol structure:

-

A Weak O-H Bond: The bond dissociation enthalpy (BDE) of the phenolic O-H bond is relatively low, making the hydrogen atom readily abstractable by a radical.[7] The presence of electron-donating groups on the aromatic ring further weakens this bond, enhancing the antioxidant's reactivity.[4][8]

-

A Stable Phenoxyl Radical (ArO•): Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxyl radical. This radical is exceptionally stable and unreactive for two key reasons:

-

Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.[3]

-

Steric Hindrance: Bulky groups (commonly tert-butyl groups) at the ortho positions physically obstruct the radical center on the oxygen atom.[2] This steric shield prevents the phenoxyl radical from abstracting hydrogen from other substrate molecules and initiating a new oxidation chain, a crucial feature that distinguishes it from other, less effective antioxidants.[1][9]

-

This stabilized phenoxyl radical can then neutralize a second peroxyl radical to form stable, non-radical products, meaning a single antioxidant molecule can quench two free radicals.[4]

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Secondary Pathways: The Role of Electron Transfer

While HAT is the predominant mechanism in non-polar environments, other pathways can contribute, particularly in polar solvents that can support ionization.

-

Single Electron Transfer - Proton Transfer (SET-PT): In this two-step mechanism, the phenol first transfers an electron to the free radical, forming a phenol radical cation and a radical anion. This is followed by the transfer of a proton from the phenol radical cation.

-

SET: ArOH + ROO• → [ArOH]•+ + ROO⁻

-

PT: [ArOH]•+ → ArO• + H⁺

-

-

Sequential Proton Loss Electron Transfer (SPLET): This pathway is significant in polar solvents where the phenol can deprotonate to form a phenoxide anion (ArO⁻). This anion is a potent electron donor and rapidly transfers an electron to the free radical.[10][11]

-

Proton Loss: ArOH ⇌ ArO⁻ + H⁺

-

Electron Transfer: ArO⁻ + ROO• → ArO• + ROO⁻

-

The contribution of these mechanisms is highly dependent on the solvent polarity and the pH of the system.[10][12]

Structure-Activity Relationships (SAR)

The antioxidant efficacy of a hindered phenol is not solely determined by its core structure but is significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for designing novel antioxidants for pharmaceuticals and materials science.[13]

Key factors influencing activity include:[14]

-

Stability of the Resulting Phenoxyl Radical: As discussed, this is paramount.

-

Number of Hydroxyl Groups: Poly-phenolic compounds can often scavenge more radicals per molecule.[3][14]

-

Rate of Hydrogen Donation: This is inversely related to the O-H bond dissociation enthalpy (BDE).

-

Steric Accessibility: The hydroxyl group must be accessible enough to react with radicals, creating a balance between stability and reactivity.

-

Substituent Effects: Electron-donating groups (e.g., alkyl, methoxy) in the ortho and para positions increase the electron density on the hydroxyl group, weakening the O-H bond and increasing the rate of hydrogen donation.[4][8] Conversely, electron-withdrawing groups generally decrease activity.[8]

Experimental Evaluation of Scavenging Activity

Quantifying the radical scavenging activity of hindered phenols is essential for their development and application. Several standardized spectrophotometric assays are widely used for this purpose.

| Assay | Mechanism | Radical Source | Measurement | Advantages | Limitations |

| DPPH | Mixed HAT/SET[15] | 2,2-diphenyl-1-picrylhydrazyl (Stable Radical) | Decrease in absorbance (~517 nm) | Simple, rapid, commercially available radical[16] | Steric hindrance can affect reaction rate[17] |

| ABTS | Mixed HAT/SET[15] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Decrease in absorbance (~734 nm) | Applicable to both hydrophilic and lipophilic antioxidants | Radical must be pre-generated |

| ORAC | HAT-based[15] | Peroxyl radical generated from AAPH | Decay of fluorescent probe (e.g., Fluorescein) | Uses a biologically relevant radical | Requires specialized equipment (fluorescence plate reader) |

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the free-radical scavenging activity of a hindered phenol. The causality behind this choice is its simplicity and speed, making it an excellent primary screening tool.[16]

A. Materials & Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Test compound (hindered phenol)

-

Positive control (e.g., Trolox, BHT, Ascorbic Acid)

-

96-well microplate

-

Microplate spectrophotometer

B. Experimental Workflow:

-

Preparation of DPPH Stock Solution:

-

Accurately weigh ~4 mg of DPPH powder.

-

Dissolve in 100 mL of methanol to prepare a ~0.1 mM solution.

-

Store this solution in an amber bottle at 4°C. Causality: DPPH is light-sensitive, and cold storage minimizes degradation.

-

-

Preparation of Test Compound and Control Solutions:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Causality: Using a range of concentrations is essential for determining the IC50 value.

-

Prepare a similar dilution series for the positive control.

-

-

Assay Procedure:

-

Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.

-

Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the wells.

-

Shake the plate gently to ensure thorough mixing.

-

Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach a stable endpoint. Darkness prevents photo-degradation of DPPH.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the DPPH solution with methanol (blank)

-

A_sample = Absorbance of the DPPH solution with the test compound or control

-

-

Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Conclusion

Hindered phenols are highly efficient primary antioxidants that function predominantly through a Hydrogen Atom Transfer (HAT) mechanism. Their unique structure, featuring a labile hydroxyl hydrogen and a sterically shielded aromatic ring, allows them to donate a hydrogen atom to neutralize destructive free radicals and form a stable, non-propagating phenoxyl radical. This fundamental mechanism effectively terminates oxidative chain reactions, providing crucial protection in diverse applications, from enhancing the longevity of industrial polymers to protecting biological membranes from lipid peroxidation. The ability to systematically evaluate their scavenging potential through established assays like DPPH, ABTS, and ORAC allows for the continued development and optimization of these vital compounds for new applications in materials science and pharmacology.

References

-

amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. [Link]

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]

-

Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]

-

Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo. [Link]

-

Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]

-

Wikipedia. (n.d.). Vitamin E. [Link]

-

J-STAGE. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity. [Link]

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. [Link]

-

ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]

-

PubMed. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]

-

NCBI Bookshelf. (n.d.). Vitamin E. [Link]

-

PubMed Central. (n.d.). Antioxidant-independent activities of alpha-tocopherol. [Link]

-

Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]

-

Semantic Scholar. (2014, February 11). Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]

-

PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. [Link]

-

ResearchGate. (2025, August 7). Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. [Link]

-

Grasas y Aceites. (n.d.). View of Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]

-

ResearchGate. (2025, August 5). Structure-property relationships: Phenolic antioxidants with high efficiency and low colour contribution. [Link]

-

ResearchGate. (n.d.). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. [Link]

-

Fujian Disheng Technology Co., Ltd. (2022, November 6). Hindered phenolic antioxidants for polymer protection. [Link]

-

Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]

-

NIH. (n.d.). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. [Link]

-

MDPI. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

-

NIH. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]

-

PubMed Central. (2022, March 15). Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. [Link]

-

PubMed. (n.d.). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. [Link]

-

Grasas y Aceites. (n.d.). View of Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]

-

NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

-

Oxford Academic. (n.d.). Antioxidant properties of phenols. [Link]

-

RSC Publishing. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. [Link]

-

ResearchGate. (n.d.). Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). [Link]

-

ACS Publications. (2020, January 10). Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process. [Link]

-

PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. [Link]

-

NIH. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

-

Semantic Scholar. (2008, September 1). Kinetics of thermolysis of sterically hindered phenols used as polymeric material stabilizers. [Link]

-

ResearchGate. (2025, June 23). Sterically Hindered Phenols as Antioxidant. [Link]

-

NIH. (2021, March 20). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

-

PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. partinchem.com [partinchem.com]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 7. Vitamin E - Wikipedia [en.wikipedia.org]

- 8. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile from 2,6-di-tert-butylphenol

An In-Depth Technical Guide to the Synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile from 2,6-Di-Tert-Butylphenol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for converting 2,6-di-tert-butylphenol into 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile. This target molecule is a valuable intermediate in the development of pharmaceuticals and a potent antioxidant scaffold, owing to its sterically hindered phenolic group.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: Strategic Importance of the Target Molecule

3,5-Di-tert-butyl-4-hydroxyphenylacetonitrile (CAS No. 1611-07-0) is an organic compound featuring a sterically hindered phenol core, a structural motif renowned for its antioxidant properties by acting as a free radical scavenger.[1] The two bulky tert-butyl groups ortho to the hydroxyl group enhance the molecule's stability and modulate its reactivity, making it an ideal building block in medicinal chemistry and materials science.[1] The cyanomethyl (-CH₂CN) substituent offers a versatile chemical handle for further molecular elaboration into carboxylic acids, amines, and other functional groups crucial for the synthesis of complex active pharmaceutical ingredients (APIs).

This guide focuses on a reliable synthetic route starting from the readily available and cost-effective industrial chemical, 2,6-di-tert-butylphenol. The chosen strategy involves a two-step process: an initial functionalization at the para-position via the Mannich reaction, followed by the conversion of the resulting aminomethyl group into the desired cyanomethyl moiety.

Synthetic Strategy and Mechanistic Rationale

The direct cyanomethylation of 2,6-di-tert-butylphenol is challenging due to the electron-rich and sterically hindered nature of the aromatic ring. Therefore, a multi-step approach is employed. The overall strategy is to first install a reactive handle at the para-position of the phenol, which can then be readily converted to the nitrile.

Step 1: The Mannich Reaction - Para-Selective Aminomethylation

The synthesis commences with the aminomethylation of 2,6-di-tert-butylphenol using formaldehyde and a secondary amine, typically dimethylamine. This is a classic Mannich reaction, a cornerstone of organic synthesis for C-C bond formation.[3]

Mechanism: The reaction proceeds via the formation of a highly electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from the condensation of formaldehyde and dimethylamine.[4] The electron-rich 2,6-di-tert-butylphenol then acts as a nucleophile, attacking the iminium ion. The bulky tert-butyl groups sterically direct this electrophilic aromatic substitution exclusively to the less hindered para-position, yielding the Mannich base, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, with high selectivity.[3][5]

Caption: Mechanism of the Mannich reaction on 2,6-di-tert-butylphenol.

Step 2: Conversion to the Acetonitrile

The second stage involves the transformation of the aminomethyl group into the target cyanomethyl group. This is achieved through a two-part sequence:

-

Quaternization: The tertiary amine of the Mannich base is reacted with a methylating agent (e.g., methyl iodide). This converts the dimethylamino group into a trimethylammonium salt. This step is crucial as the resulting trimethylamine moiety is an excellent leaving group.

-

Nucleophilic Substitution (Cyanation): The quaternary ammonium salt is then subjected to a nucleophilic substitution reaction with a cyanide source, such as potassium or sodium cyanide.[6] The cyanide ion (CN⁻) displaces the trimethylamine, forming the desired C-C bond and yielding 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile.

This overall transformation provides a reliable method for converting a C-N bond into a C-C bond, completing the synthesis.

Experimental Protocols & Data

Safety and Handling

-

2,6-Di-tert-butylphenol: This compound is an irritant to the skin, eyes, and respiratory tract.[7][8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Cyanide Compounds (KCN/NaCN): Potassium and Sodium Cyanide are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] Work must be conducted in a fume hood with extreme caution. Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. A dedicated cyanide waste container must be used.

-

Solvents and Reagents: Handle all other organic solvents and reagents according to standard laboratory safety procedures.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |

| 2,6-Di-tert-butylphenol | 128-39-2 | 206.33 | >98% |

| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | ACS Grade |

| Dimethylamine (40% in H₂O) | 124-40-3 | 45.08 | ACS Grade |

| Methyl Iodide | 74-88-4 | 141.94 | >99% |

| Potassium Cyanide | 151-50-8 | 65.12 | >97% |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous |

| Ethanol | 64-17-5 | 46.07 | Anhydrous |

| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade |

Step-by-Step Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-di-tert-butylphenol (20.6 g, 0.1 mol).

-

Add ethanol (50 mL) to dissolve the phenol.

-

In a separate beaker, cool a 40% aqueous solution of dimethylamine (28.2 g, 0.25 mol) in an ice bath. Slowly add a 37% aqueous solution of formaldehyde (20.3 g, 0.25 mol) while stirring.

-

Add the cold formaldehyde/dimethylamine mixture to the flask containing the phenol solution.

-

Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4 hours.[5]

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the solid under vacuum. The yield of the Mannich base is typically high (>90%).

Protocol 2: Synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

-

Quaternization: Dissolve the dried Mannich base (0.1 mol) in ethanol (100 mL) in a 250 mL flask. Add methyl iodide (15.6 g, 0.11 mol) and stir the mixture at room temperature for 12 hours. The quaternary ammonium salt will precipitate.

-

Cyanation: To a new 500 mL flask, add potassium cyanide (9.77 g, 0.15 mol) and anhydrous dimethyl sulfoxide (DMSO, 150 mL). Stir until the KCN is dissolved.

-

Carefully add the ethanolic suspension of the quaternary ammonium salt to the KCN/DMSO solution.

-

Stir the reaction mixture at 25°C for 4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile as a crystalline solid. The expected yield is approximately 85%.[6]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₆H₂₃NO[11][12] |

| Molecular Weight | 245.36 g/mol [11][12] |

| Melting Point | Not specified in search results; requires experimental determination. |

| FTIR (KBr, cm⁻¹) | Peaks corresponding to O-H (hydroxyl), C≡N (nitrile), C-H (alkyl), and aromatic C=C stretches are expected.[11] |

| ¹H NMR | Expected signals for tert-butyl protons, aromatic protons, methylene (-CH₂-) protons, and the hydroxyl proton.[11] |

Conclusion

The synthesis of 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile from 2,6-di-tert-butylphenol is a robust and scalable process. The strategy of employing a Mannich reaction for para-selective functionalization followed by conversion of the aminomethyl group to the cyanomethyl group is an effective approach. This guide provides the necessary mechanistic insights and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate. Adherence to strict safety protocols, particularly when handling cyanide reagents, is paramount for a safe and successful outcome.

References

- NovaChemistry. (n.d.). CAS No.1611-07-0, 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE Suppliers.

- U.S. Patent No. US4122287A. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.

- Burke, W. J. (1949). A study of the mannich reaction. Brunel University Research Archive.

- Wiley-VCH GmbH. (2025). (3,5-Ditert-butyl-4-hydroxyphenyl)acetonitrile - Optional[FTIR] - Spectrum. SpectraBase.

- Wang, Y., & Li, Z. (2009). Synthesis of 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol. Semantic Scholar.

- Santa Cruz Biotechnology. (n.d.). 2,6-Di-tert-butylphenol.

- Russian Patent No. RU2137749C1. (1999). 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process.

- Antonenko, Y. N., et al. (2018). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega, 3(11), 15837–15847.

- Tramontini, M. (1973). Advances in the chemistry of Mannich bases. Synthesis, 1973(12), 703-775.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99%.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Di-tert-butylphenol.

- Khorshidi, A., & Ghaffarinejad, A. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture.

- Chinese Patent No. CN103664612A. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

- Yarullin, R. S., et al. (2007). Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. Russian Journal of General Chemistry, 77(1), 125-129.

- Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11, 217-220.

- International Labour Organization & World Health Organization. (2021). ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL.

- Finetech Industry Limited. (n.d.). 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile | cas: 1611-07-0.

- ChemicalBook. (2022). 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE | 1611-07-0.

- CymitQuimica. (n.d.). CAS 1611-07-0: 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Applications, Properties, and Chemical Synthesis Insights.

- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

- Wang, X. P., et al. (2020). Synthesis and application of a reactive hindered phenolic antioxidant in acrylonitrile–butadiene–styrene terpolymer. Journal of Applied Polymer Science, 137(42), 49299.

- ChemScene. (n.d.). 1611-07-0 | 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile.

- NOAA. (n.d.). 2,6-DI-TERT-BUTYLPHENOL. CAMEO Chemicals.

- BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Sources

- 1. CAS 1611-07-0: 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]aceto… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 6. CAS No.1611-07-0,3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE Suppliers [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [chemicalsafety.ilo.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETONITRILE | CAS: 1611-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

potential biological activities of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile derivatives

An In-Depth Technical Guide to the Biological Activities of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a structural analogue of the widely utilized antioxidant butylated hydroxytoluene (BHT), represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the sterically hindered phenolic hydroxyl group, make it an exceptional starting point for the development of novel therapeutic agents. The addition of a versatile acetonitrile functional group opens a gateway to a vast chemical space of derivatives with diverse and potent biological activities. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile and its derivatives, with a focus on their antioxidant, anti-inflammatory, and antimicrobial properties. We delve into the causality behind experimental designs, present detailed protocols for key biological assays, and summarize critical data to facilitate comparative analysis and inform future drug discovery efforts.

The Core Scaffold: A Foundation of Stability and Reactivity

The therapeutic potential of this class of compounds originates from the 3,5-di-tert-butyl-4-hydroxyphenyl core. This structure is distinguished by two bulky tert-butyl groups positioned ortho to a phenolic hydroxyl group. This arrangement provides significant steric hindrance, a feature that is paramount to its primary biological function: antioxidation.[1] When the phenolic proton is abstracted by a free radical, the resulting phenoxyl radical is sterically shielded by the flanking tert-butyl groups, preventing it from participating in further radical chain reactions and enhancing its stability.[2] This inherent stability and potent radical-scavenging ability make it an attractive pharmacophore.

The introduction of an acetonitrile group (-CH₂CN) provides a reactive handle for extensive chemical modification, allowing for the synthesis of a wide array of derivatives, including but not limited to chalcones, flavanones, amides, and heterocyclic compounds.[2][3] This versatility enables the fine-tuning of physicochemical properties such as lipophilicity, solubility, and target specificity, thereby expanding the therapeutic window and range of biological activities.

Potent Antioxidant and Radical Scavenging Activity

The cornerstone of the biological profile of these derivatives is their profound antioxidant capacity, which has been consistently demonstrated across numerous studies.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals. The resulting phenoxyl radical is stabilized through resonance and, critically, by the steric hindrance of the adjacent tert-butyl groups, which prevents dimerization and other pro-oxidant side reactions.[2] This efficient quenching of radicals disrupts the chain reactions of lipid peroxidation and other forms of oxidative damage.

Caption: Inhibition of key inflammatory pathways by derivatives.

Evidence from Preclinical Models

Several derivatives have shown promising results in various models of inflammation:

-

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was found to possess anti-inflammatory activity equipotent to indomethacin but with reduced ulcerogenic side effects. [4]* A novel molecule incorporating a thiazolidin-4-one ring, N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide , exhibited significant anti-inflammatory effects comparable to ibuprofen in both acute and chronic inflammation models. [3]* A 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound (LQFM218) effectively reduced paw edema, inflammatory cell migration, and the levels of inflammatory mediators including PGE₂, TNF-α, and IL-1β in mice. [5]

Derivative Class Animal Model Key Finding Reference Pyrrolidin-2-ones Rat models Equipotent to indomethacin with reduced ulcerogenicity [4] Thiazolidin-4-one Acute & chronic inflammation models Activity comparable to ibuprofen [3] | Thioxodihydropyrimidine-dione | Carrageenan-induced pleurisy (mice) | Reduced cell migration and levels of PGE₂, TNF-α, & IL-1β | [5]|

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin or ibuprofen), and test groups receiving different doses of the derivative. Administer the compounds orally or via intraperitoneal injection 1 hour before carrageenan injection.

-

Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Calculation:

-

The increase in paw volume is calculated as: (Paw volume at time 't') - (Initial paw volume).

-

The percentage inhibition of edema for each treated group is calculated relative to the control group: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.

Promising Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl have demonstrated activity against a range of pathogenic microbes, including bacteria and fungi.

Spectrum of Activity

Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

-

A series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed a pronounced inhibitory effect on Staphylococcus aureus (Gram-positive) and Candida albicans (fungus), with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL and 1.56 µg/mL, respectively. [6]* Mitochondria-targeted derivatives, such as triphenylphosphonium-linked 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF-Cn-TPP) , were effective against the Gram-positive bacterium Bacillus subtilis at micromolar concentrations. [7]* Furthermore, extracts from the mushroom Inonotus hispidus, which contain 3,5-di-tert-butyl-4-hydroxybenzaldehyde, have been shown to inhibit the growth of both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria. [8]

Derivative Class Target Microorganism Activity (MIC) Reference Aminopropanol Derivatives Staphylococcus aureus 0.78 - 3.75 µg/mL [6] Candida albicans 1.56 - 20.0 µg/mL [6] Mitochondria-Targeted (SF-Cn-TPP) Bacillus subtilis Micromolar concentrations [7] | Natural Product (from I. hispidus) | S. aureus, B. cereus, E. coli | 0.32 - 1.28 mg/mL (extract) | [8]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation: In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Also include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microbe.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by adding a growth indicator like resazurin or INT.